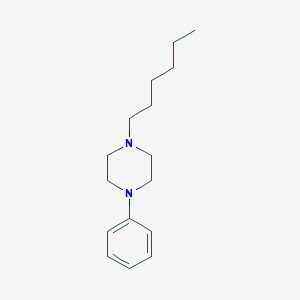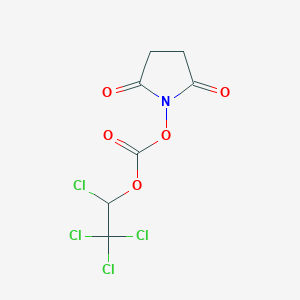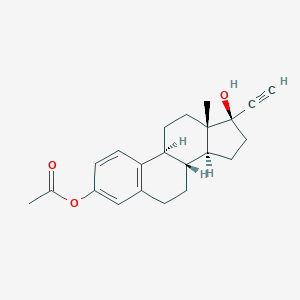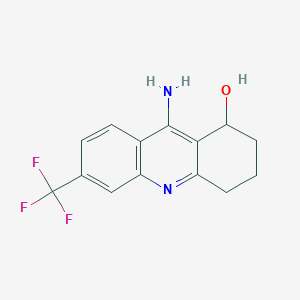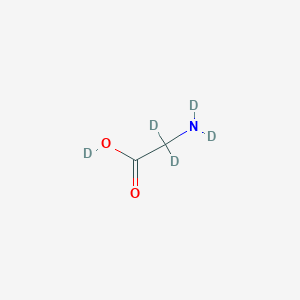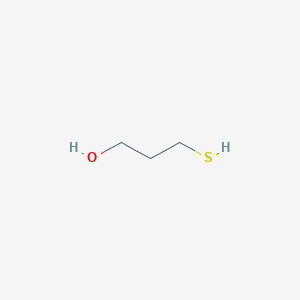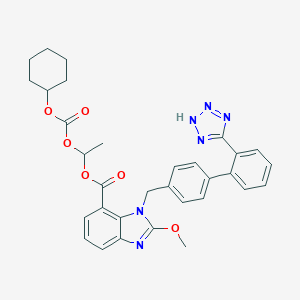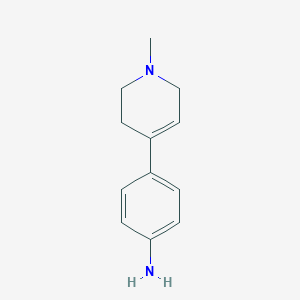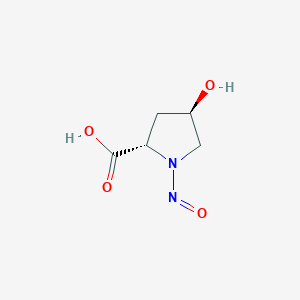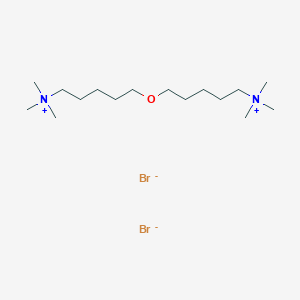
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as quaternary ammonium. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) works by disrupting the cell membrane of microorganisms. It does this by binding to the cell membrane and disrupting its structure, leading to cell death. This compound is also known to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA.
Biochemical And Physiological Effects
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has several biochemical and physiological effects. It is known to be toxic to microorganisms and is used as a disinfectant. It is also known to cause skin irritation and can cause respiratory problems if inhaled in large quantities. This compound is not toxic to humans and is not known to cause any long-term health effects.
Advantages And Limitations For Lab Experiments
The advantages of using Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in lab experiments include its wide range of applications, low cost, and ease of synthesis. However, this compound has some limitations. It is known to be toxic to some microorganisms, which can limit its use in certain experiments. It is also not suitable for use in experiments that require a high degree of purity.
Future Directions
There are several future directions for the use of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) in scientific research. One area of research is the synthesis of new chiral compounds using this compound as a reagent. Another area of research is the development of new disinfectants and antimicrobial agents based on the structure of this compound. Additionally, this compound could be used in the development of new surfactants and detergents with improved properties. Overall, Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has many potential applications in scientific research, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis of Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) involves the reaction between pentamethylene diamine and trimethylamine with dibromoethane. The reaction takes place in the presence of an organic solvent such as methanol or ethanol. The reaction produces a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide) has a wide range of applications in scientific research. It is commonly used as a quaternary ammonium salt in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral compounds. In biochemistry, this compound is used as a protein denaturant and as a membrane permeabilizer. It is also used in the synthesis of surfactants and detergents.
properties
CAS RN |
109441-52-3 |
|---|---|
Product Name |
Ammonium, (oxybis(pentamethylene))bis(trimethyl-, dibromide |
Molecular Formula |
C16H38Br2N2O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JRHWAWVWXUAHOE-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Br-].[Br-] |
synonyms |
trimethyl-[5-(5-trimethylammoniopentoxy)pentyl]azanium dibromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
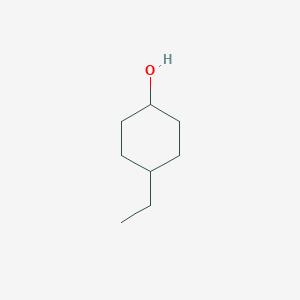
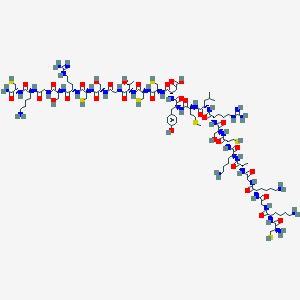
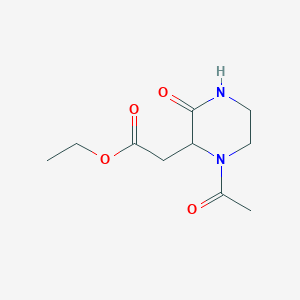
![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)
